N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)-2-(间甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(m-tolyl)acetamide” is a compound that is part of the imidazo[1,2-a]pyridine derivatives . These derivatives have been identified as potent Nek2 inhibitors and have shown distinctive in vitro and in vivo antitumor activity .
Synthesis Analysis
The synthesis of these compounds involves structure-based design techniques and bioisostere . The studies identified a nonlinear structure-activity relationship (SAR) for activity against both Nek2 and cancer cells .Molecular Structure Analysis
The molecular structure of these compounds is based on an imidazo[1,2-a]pyridine scaffold . This scaffold is crucial for the activity of the compounds against Nek2 and cancer cells .Chemical Reactions Analysis
The compounds effectively inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . This suggests that the compounds interact with cellular mechanisms to halt the cell cycle and trigger programmed cell death .科学研究应用
抗病毒和抗菌应用
- 抗病毒剂:与“N-(3-(咪唑并[1,2-a]嘧啶-2-基)苯基)-2-(间甲苯基)乙酰胺”在结构上相似的咪唑并[1,2-a]吡啶已被设计并测试为人类鼻病毒的抑制剂,表现出显着的抗病毒活性。这些化合物以其立体定向合成和作为抗病毒感染治疗剂的潜力而著称 (Hamdouchi 等,1999 年)。
胃肠道研究
- 抗溃疡剂:对取代的咪唑并[1,2-a]吡啶的研究揭示了它们作为胃抗分泌和细胞保护剂的双重功能。这些化合物在胃肠道研究中表现出显着的活性,为新型抗溃疡药物的开发提供了见解 (Kaminski 等,1985 年)。
神经系统研究
- 褪黑激素受体配体:咪唑并[1,2-a]吡啶已被识别为褪黑激素受体的配体,其中特定衍生物对 MT1 和 MT2 受体表现出高亲和力。这项研究为治疗睡眠障碍和昼夜节律紊乱开辟了新途径 (El Kazzouli 等,2011 年)。
癌症研究
- 抗肿瘤活性:一系列 N-(8-(3-脲基苯基)咪唑并[1,2-a]吡啶-6-基)乙酰胺衍生物(与查询化合物密切相关)已被合成并评估了其对各种癌细胞系的抗肿瘤活性。这些发现突出了咪唑并[1,2-a]吡啶衍生物在肿瘤学研究和治疗开发中的潜力 (Chena 等,2022 年)。
作用机制
未来方向
The compounds, particularly MBM-17 and MBM-55, have shown potential for substantial therapeutic application in cancer treatment . Future research could focus on further optimizing these compounds and conducting more extensive in vivo studies to assess their efficacy and safety in a clinical setting .
属性
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-5-2-6-16(11-15)12-20(26)23-18-8-3-7-17(13-18)19-14-25-10-4-9-22-21(25)24-19/h2-11,13-14H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSZJJZKJSBATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。